3-Bromo-n-carbamoylpropanamide 3-Bromo-n-carbamoylpropanamide
Brand Name: Vulcanchem
CAS No.: 6320-97-4
VCID: VC17163305
InChI: InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9)
SMILES:
Molecular Formula: C4H7BrN2O2
Molecular Weight: 195.01 g/mol

3-Bromo-n-carbamoylpropanamide

CAS No.: 6320-97-4

Cat. No.: VC17163305

Molecular Formula: C4H7BrN2O2

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-n-carbamoylpropanamide - 6320-97-4

Specification

CAS No. 6320-97-4
Molecular Formula C4H7BrN2O2
Molecular Weight 195.01 g/mol
IUPAC Name 3-bromo-N-carbamoylpropanamide
Standard InChI InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9)
Standard InChI Key UCOAHJLRLBPHIV-UHFFFAOYSA-N
Canonical SMILES C(CBr)C(=O)NC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound 3-bromo-N-carbamoylpropanamide is systematically named as 3-bromopropanamide-1-carboxamide, reflecting the bromine substitution at the third carbon of the propanamide chain and the carbamoyl group (–CONH₂) attached to the nitrogen. Its molecular formula is C₄H₇BrN₂O₂, with a molecular weight of 211.02 g/mol. The structure comprises a three-carbon chain (propanamide) with a bromine atom at the terminal carbon and a carbamoyl group replacing one hydrogen on the amide nitrogen .

Spectroscopic Data

While direct spectroscopic data for 3-bromo-N-carbamoylpropanamide are unavailable, related compounds provide benchmarks. For instance:

  • ¹H NMR: In 3-bromo-N-(2-phenylethyl)propanamide (CAS#: 70875-36-4), signals at δ 7.30–8.58 ppm correspond to aromatic protons, while aliphatic protons resonate at δ 2.50–3.80 ppm .

  • ¹³C NMR: Peaks near δ 112–139 ppm in brominated carbazoles indicate aromatic carbons, whereas carbonyl carbons (C=O) appear at δ 165–175 ppm .

Synthesis Methodologies

Bromination Strategies

Bromination of propanamide derivatives typically employs agents such as N-bromosuccinimide (NBS), KBr/KBrO₃, or elemental bromine. Key findings from analogous syntheses include:

  • NBS-Mediated Bromination: Offers high yields (up to 87.9%) but requires post-treatment to remove succinimide byproducts .

  • KBr/KBrO₃ System: Generates active bromine in acidic media (e.g., H₂SO₄ or CH₃COOH), achieving moderate yields (55–74%) but posing safety risks due to corrosive conditions .

  • Direct Bromine Use: Limited by poor selectivity, often resulting in di- or polybrominated byproducts .

Case Study: Synthesis of 3-Bromo-N-phenylcarbazole

Chinese Patent CN112209869B details a high-purity synthesis of 3-bromo-N-phenylcarbazole, a structurally related compound. Key steps include:

  • Reaction Conditions: N-phenylcarbazole reacts with NBS in dichloromethane at 25°C for 12 hours.

  • Workup: Filtration and recrystallization from ethanol yield 87.9% pure product .

  • Characterization: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.30–8.58 ppm, consistent with brominated aromatic systems .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Brominated amides like 3-bromo-N-(2-phenylethyl)propanamide exhibit melting points >100°C, though exact values for 3-bromo-N-carbamoylpropanamide remain unreported .

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF) dissolve most brominated propanamides, while aqueous solubility is limited .

Stability and Reactivity

  • Hydrolytic Sensitivity: The carbamoyl group (–CONH₂) may hydrolyze under strongly acidic or basic conditions, yielding 3-bromopropionic acid and ammonia.

  • Photodegradation: Bromine substituents increase susceptibility to UV-induced decomposition, necessitating storage in amber containers .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

Brominated propanamides serve as precursors for:

  • Anticancer Agents: Analogous compounds like 3-bromo-N-(2-phenylethyl)propanamide are explored for kinase inhibition .

  • Antimicrobials: Bromine’s electrophilic properties enhance interactions with microbial enzymes, as seen in DrugBank-listed brominated pyrazolo-pyridazines .

Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating carbon–carbon or carbon–nitrogen bond formation. For example, 3-bromo-N-phenylcarbazole undergoes palladium-catalyzed arylation to generate biaryl structures .

Recent Advances and Future Directions

Green Bromination Techniques

Recent studies emphasize solvent-free bromination and catalytic bromine recycling to reduce waste. For instance, ionic liquid-mediated bromination minimizes solvent use while maintaining yields >80% .

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways for brominated propanamides, aiding in the design of selective syntheses. For example, simulations of NBS-mediated bromination align with experimental outcomes .

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